
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, also known as CPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDA is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of a covalent bond between the active site of the enzyme and the acrylamide moiety of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential therapeutic applications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potent inhibitory activity against several enzymes involved in the regulation of neurotransmitter levels in the brain. This makes 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide a valuable tool for the development of drugs for the treatment of several neurological disorders. However, one of the main limitations of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potential toxicity. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is a member of the acrylamide family, which is known to exhibit neurotoxicity and carcinogenicity. Therefore, caution should be exercised when handling 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide in the laboratory.
将来の方向性
There are several future directions for research on 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. One area of research is the development of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, which could lead to the development of more potent and selective inhibitors of enzymes involved in the regulation of neurotransmitter levels in the brain. Additionally, the potential toxicity of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide should be further investigated to ensure its safe use in laboratory experiments.
合成法
The synthesis of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide involves the reaction between 3-chlorophenyl isocyanate and 2,5-dichlorophenyl amine in the presence of a base catalyst. The reaction proceeds through an isocyanate-amine coupling reaction to form the final product, 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, catalyst concentration, and reaction time.
科学的研究の応用
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main applications of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is in the field of drug discovery. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and are targets for the development of drugs for the treatment of several neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-9-12(17)5-6-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPURPLJOCPPAA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
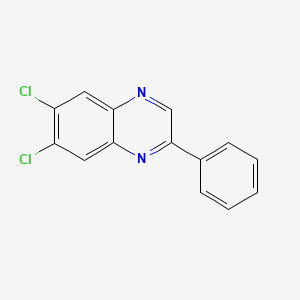
![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)
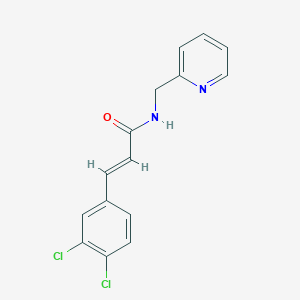

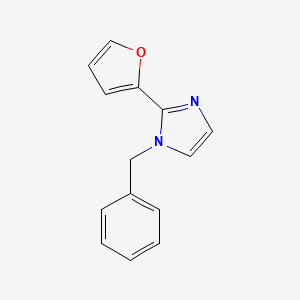
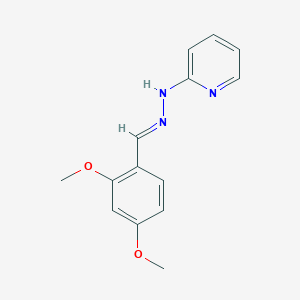
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
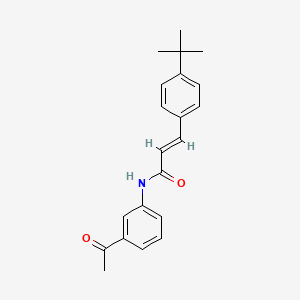

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)